![molecular formula C9H9ClO2 B2785098 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone CAS No. 2490314-10-6](/img/structure/B2785098.png)
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone, also known as CFE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFE is a cyclopropane-containing ketone that has been synthesized using various methods.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone involves the conversion of furan-2-carboxylic acid to the corresponding alcohol, followed by protection of the alcohol group and subsequent reduction to the corresponding cyclopropane. The final step involves chlorination of the cyclopropane and subsequent oxidation to yield the desired product.
Starting Materials
Furan-2-carboxylic acid, Sodium borohydride, Sodium hydroxide, Chlorine gas, Acetic anhydride, Thionyl chloride, Triethylamine, Methanol, Ethanol, Diethyl ether, Wate
Reaction
Step 1: Furan-2-carboxylic acid is converted to the corresponding alcohol using sodium borohydride in methanol., Step 2: The alcohol group is protected using acetic anhydride and triethylamine in diethyl ether., Step 3: The protected alcohol is reduced to the corresponding cyclopropane using sodium borohydride in ethanol., Step 4: The cyclopropane is chlorinated using chlorine gas in the presence of thionyl chloride., Step 5: The chlorinated cyclopropane is oxidized using sodium hydroxide in water to yield 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone.
Wirkmechanismus
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been shown to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been found to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone in lab experiments is its neuroprotective effects, which can help preserve the viability of cells in culture. However, one limitation is that 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone could focus on its potential applications in other areas of neuroscience, such as neurodegenerative diseases. Additionally, further studies could investigate the mechanisms underlying 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone's anti-inflammatory and anti-cancer properties. Finally, future research could explore the potential use of 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone in combination with other compounds for enhanced therapeutic effects.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress-induced cell death in rat hippocampal neurons. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in microglial cells. Additionally, 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREVPCXLIWJCGJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

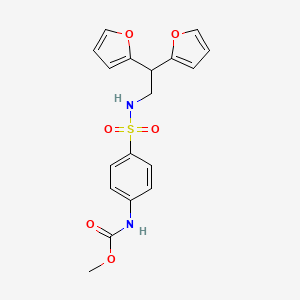
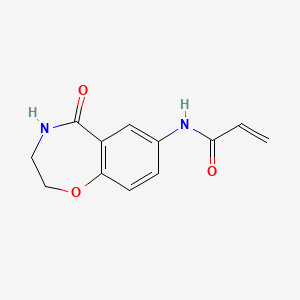
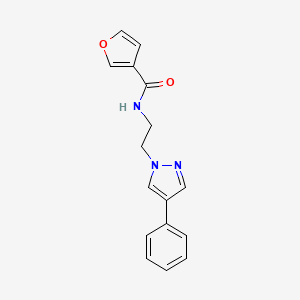
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
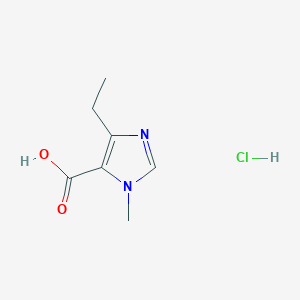
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)
![4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2785026.png)
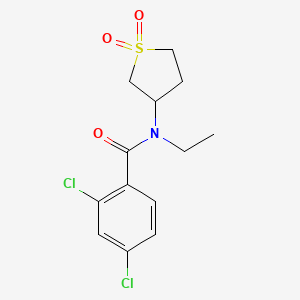
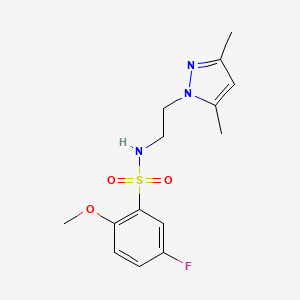
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)
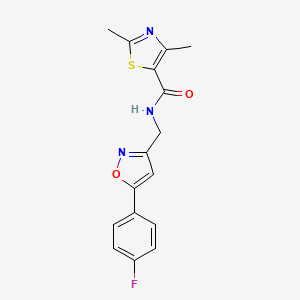
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
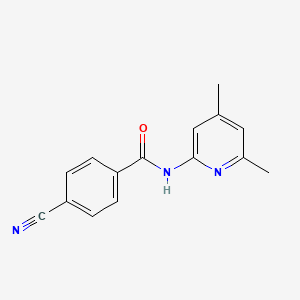
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)